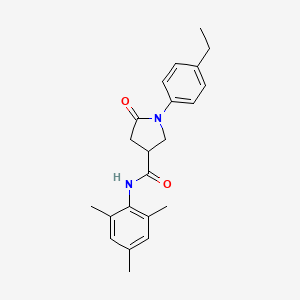![molecular formula C12H13N3O2S B11538400 N-Cyclopentylidene-N'-(1,1-dioxo-1H-benzo[d]isothiazol-3-yl)-hydrazine](/img/structure/B11538400.png)
N-Cyclopentylidene-N'-(1,1-dioxo-1H-benzo[d]isothiazol-3-yl)-hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-cyclopentylidenhydrazino)-1H-1,2-benzisothiazole-1,1-dione is a complex organic compound that belongs to the class of benzisothiazole derivatives This compound is characterized by its unique structure, which includes a cyclopentylidene group attached to a hydrazino moiety, and a benzisothiazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-cyclopentylidenhydrazino)-1H-1,2-benzisothiazole-1,1-dione typically involves the reaction of 2-cyclopentylidenehydrazine with 1,2-benzisothiazole-1,1-dione under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction mixture is heated to reflux for several hours to ensure complete conversion of the reactants to the desired product. The reaction can be catalyzed by acids or bases, depending on the specific conditions required for the reaction.
Industrial Production Methods
In an industrial setting, the production of 3-(2-cyclopentylidenhydrazino)-1H-1,2-benzisothiazole-1,1-dione can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can help streamline the production process and ensure consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-cyclopentylidenhydrazino)-1H-1,2-benzisothiazole-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of substituted benzisothiazole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research has indicated its potential as a therapeutic agent for treating various diseases.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-cyclopentylidenhydrazino)-1H-1,2-benzisothiazole-1,1-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-cyclopentylidenehydrazine derivatives: These compounds share a similar hydrazino group and cyclopentylidene moiety.
Benzisothiazole derivatives: Compounds with the benzisothiazole ring system exhibit similar chemical properties and biological activities.
Uniqueness
3-(2-cyclopentylidenhydrazino)-1H-1,2-benzisothiazole-1,1-dione is unique due to its specific combination of structural features, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C12H13N3O2S |
|---|---|
Molecular Weight |
263.32 g/mol |
IUPAC Name |
N-(cyclopentylideneamino)-1,1-dioxo-1,2-benzothiazol-3-amine |
InChI |
InChI=1S/C12H13N3O2S/c16-18(17)11-8-4-3-7-10(11)12(15-18)14-13-9-5-1-2-6-9/h3-4,7-8H,1-2,5-6H2,(H,14,15) |
InChI Key |
SQWCQMJXQWJEIR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=NNC2=NS(=O)(=O)C3=CC=CC=C32)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1-{N'-[(E)-(4-Butoxyphenyl)methylidene]hydrazinecarbonyl}-2-phenylethyl)-4-methylbenzene-1-sulfonamide](/img/structure/B11538337.png)
![(4Z,4'Z)-4,4'-{(4-chlorobenzene-1,3-diyl)bis[imino(Z)methylylidene]}bis[5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one]](/img/structure/B11538338.png)
![(3E)-N-(4-ethylphenyl)-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}butanamide](/img/structure/B11538341.png)
![4-bromo-2-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B11538351.png)
![1-[(9E)-9-(3,4-dimethoxybenzylidene)-9H-fluoren-2-yl]-5-(piperidin-1-yl)pentan-1-one](/img/structure/B11538356.png)
![N'-[(E)-[5-(Phenylsulfanyl)furan-2-YL]methylidene]pyridine-4-carbohydrazide](/img/structure/B11538357.png)
![N'-[(E)-{4-[(4-bromobenzyl)oxy]phenyl}methylidene]-3-nitrobenzohydrazide](/img/structure/B11538365.png)
![N-benzyl-N-{2-[(2-cyclohexylidenehydrazinyl)carbonyl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B11538368.png)
![N'-[(1E)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide](/img/structure/B11538374.png)
![(1S,2S,3aR)-2-(3-bromophenyl)-1-[(4-methoxyphenyl)carbonyl]-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B11538383.png)
![methyl 4-({[(6-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B11538389.png)
![2-(3-{2-[5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B11538395.png)
![4-((E)-{[(2-naphthylamino)acetyl]hydrazono}methyl)benzoic acid](/img/structure/B11538403.png)
